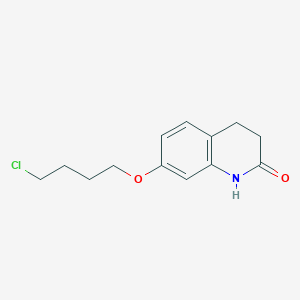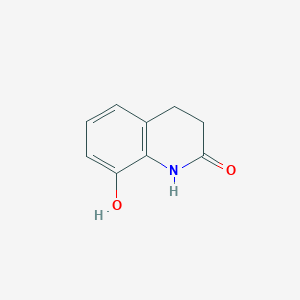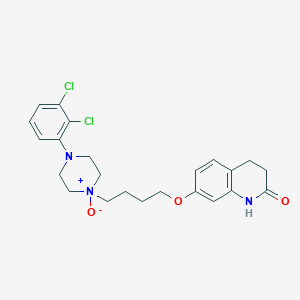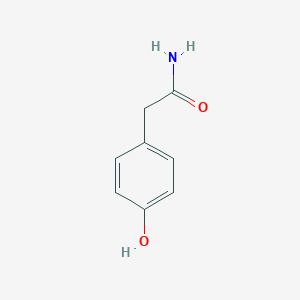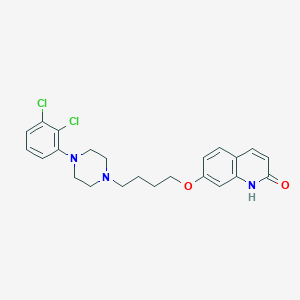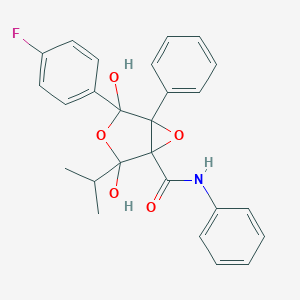
アトルバスタチンエポキシテトラヒドロフラン不純物
説明
Atorvastatin Epoxy Tetrahydrofuran Impurity: is a pharmaceutical analytical impurity associated with Atorvastatin Calcium, a widely used medication for lowering cholesterol levels. This compound is used primarily in research and analytical testing to ensure the quality and safety of medicines .
科学的研究の応用
Chemistry: In chemistry, Atorvastatin Epoxy Tetrahydrofuran Impurity is used as a reference standard in analytical testing to detect and quantify impurities in pharmaceutical formulations .
Biology: In biological research, this compound helps in studying the metabolic pathways and degradation products of Atorvastatin .
Medicine: In medicine, it is crucial for ensuring the safety and efficacy of Atorvastatin by identifying and quantifying impurities that may affect the drug’s performance .
Industry: In the pharmaceutical industry, this impurity is used in quality control processes to ensure that Atorvastatin products meet regulatory standards .
作用機序
Target of Action
Atorvastatin Epoxy Tetrahydrofuran Impurity is an impurity isolated from the oxidative degradation products of Atorvastatin . Atorvastatin, the parent compound, is an orally active HMG-CoA reductase inhibitor . This enzyme, HMG-CoA reductase, is the primary target of Atorvastatin and plays a crucial role in the biosynthesis of cholesterol in the liver .
Mode of Action
As an HMG-CoA reductase inhibitor, Atorvastatin competitively inhibits this enzyme, thereby reducing the conversion of HMG-CoA to mevalonate, a critical step in the biosynthesis of cholesterol .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Atorvastatin leads to a decrease in cholesterol synthesis in the liver. This results in an upregulation of LDL receptors on hepatocyte membranes, increasing the uptake of LDL from the bloodstream and subsequently lowering the concentration of LDL cholesterol .
Pharmacokinetics
It undergoes extensive first-pass metabolism in the liver, its primary site of action, and is excreted mostly in the bile
Result of Action
The primary result of Atorvastatin’s action is a significant reduction in blood LDL cholesterol levels. By inhibiting HMG-CoA reductase, Atorvastatin decreases the production of cholesterol in the liver, leading to a decrease in total serum cholesterol levels .
Action Environment
The action of Atorvastatin Epoxy Tetrahydrofuran Impurity, like most drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs, and individual patient factors such as age, liver function, and genetic polymorphisms . .
生化学分析
Biochemical Properties
Atorvastatin Epoxy Tetrahydrofuran Impurity plays a role in biochemical reactions as an impurity of Atorvastatin. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it is known to interact with HMG-CoA reductase, the enzyme targeted by Atorvastatin. The nature of these interactions involves the inhibition of the enzyme, similar to Atorvastatin, but with potentially different efficacy and side effects .
Cellular Effects
Atorvastatin Epoxy Tetrahydrofuran Impurity affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to decrease apoptosis in myocardial cells by down-regulating GRP78, caspase-12, and CHOP expression after myocardial infarction . This indicates its potential role in modulating endoplasmic reticulum stress responses in heart failure and angiotensin II stimulation .
Molecular Mechanism
The molecular mechanism of Atorvastatin Epoxy Tetrahydrofuran Impurity involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to HMG-CoA reductase, inhibiting its activity and thereby reducing cholesterol synthesis. Additionally, it may influence other pathways related to lipid metabolism and cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Atorvastatin Epoxy Tetrahydrofuran Impurity change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to variations in its biochemical activity and potential toxicity .
Dosage Effects in Animal Models
The effects of Atorvastatin Epoxy Tetrahydrofuran Impurity vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects similar to Atorvastatin, such as reducing cholesterol levels. At higher doses, it may cause toxic or adverse effects, including liver damage and altered lipid metabolism .
Metabolic Pathways
Atorvastatin Epoxy Tetrahydrofuran Impurity is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as HMG-CoA reductase and other cofactors involved in cholesterol synthesis and degradation. These interactions can affect metabolic flux and metabolite levels, potentially leading to altered lipid profiles .
Transport and Distribution
The transport and distribution of Atorvastatin Epoxy Tetrahydrofuran Impurity within cells and tissues involve specific transporters and binding proteins. It is distributed in a manner similar to Atorvastatin, accumulating in tissues involved in lipid metabolism, such as the liver. Its localization and accumulation can influence its overall activity and potential side effects .
Subcellular Localization
Atorvastatin Epoxy Tetrahydrofuran Impurity is localized within specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is directed by targeting signals and post-translational modifications that ensure its proper function and activity within these organelles. Its presence in these compartments can affect cellular processes related to lipid metabolism and stress responses .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin Epoxy Tetrahydrofuran Impurity involves the formation of an epoxy tetrahydrofuran ring structure. The synthetic route typically includes the reaction of Atorvastatin with an epoxidizing agent under controlled conditions. The reaction conditions often involve the use of solvents like acetonitrile and stabilizer-free tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-purity reagents and advanced analytical techniques is crucial in the industrial production of this impurity .
化学反応の分析
Types of Reactions: Atorvastatin Epoxy Tetrahydrofuran Impurity undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the epoxy group to other functional groups.
Substitution: The epoxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are common in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated products, while reduction can yield alcohols .
特性
IUPAC Name |
4-(4-fluorophenyl)-2,4-dihydroxy-N,5-diphenyl-2-propan-2-yl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO5/c1-17(2)25(30)24(22(29)28-21-11-7-4-8-12-21)23(32-24,18-9-5-3-6-10-18)26(31,33-25)19-13-15-20(27)16-14-19/h3-17,30-31H,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEBPPHOMFPLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C2(C(O2)(C(O1)(C3=CC=C(C=C3)F)O)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468493 | |
| Record name | AGN-PC-00BH1B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873950-19-7 | |
| Record name | AGN-PC-00BH1B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Fluorophenyl)-2,4-dihydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo [3.1.0]hexane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


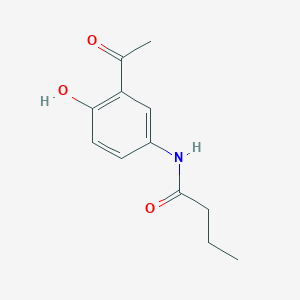
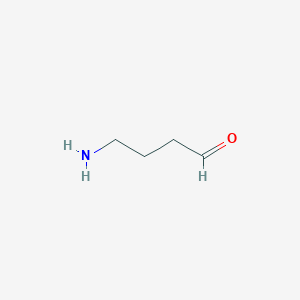
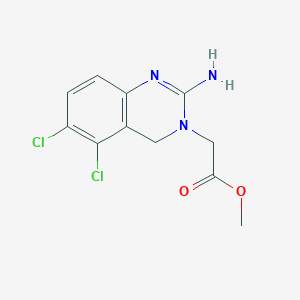
![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)

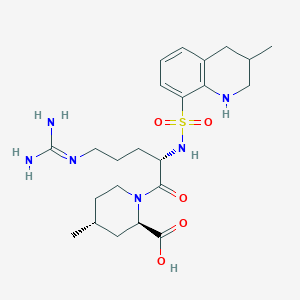
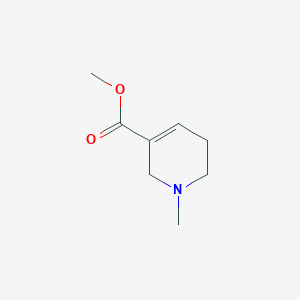
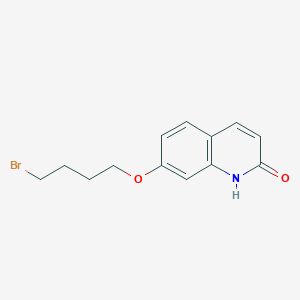
![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)
